

Spectroscopic Data of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Benzenesulfonamide, p-bromo-N-methyl-</i>
Cat. No.:	B1266604

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-bromo-N-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. This document compiles and analyzes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for p-bromo-N-methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
29.5	N-CH ₃
127.0	C-Br
129.2	Aromatic C-H
132.5	Aromatic C-H
139.0	Aromatic C-S

Source: SpectraBase[1]

Table 2: Predicted ¹H NMR Spectroscopic Data

Due to the limited availability of experimental ¹H NMR data for p-bromo-N-methylbenzenesulfonamide, the following data is predicted based on the analysis of the closely related analog, N-(4-bromophenyl)-4-methylbenzenesulfonamide, and established chemical shift principles.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.6	Singlet	3H	N-CH ₃
~ 4.9	Quartet	1H	N-H
~ 7.7	Doublet	2H	Aromatic H (ortho to SO ₂ NH)
~ 7.8	Doublet	2H	Aromatic H (ortho to Br)

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

The following are characteristic infrared absorption bands expected for p-bromo-N-methylbenzenesulfonamide based on the analysis of similar arylsulfonamides.[\[2\]](#)

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3350 - 3250	N-H Stretch	Sulfonamide (N-H)
3100 - 3000	C-H Stretch	Aromatic C-H
2980 - 2850	C-H Stretch	Methyl (N-CH ₃)
1350 - 1310	Asymmetric SO ₂ Stretch	Sulfonyl (SO ₂)
1170 - 1140	Symmetric SO ₂ Stretch	Sulfonyl (SO ₂)
~1090	C-N Stretch	C-N
~1010	S-N Stretch	Sulfonamide (S-N)
850 - 800	C-H Bending	p-disubstituted benzene
~750	C-Br Stretch	Aryl Bromide

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

m/z	Interpretation
249/251	[M] ⁺ Molecular ion peak (presence of Br isotopes)
185	[M - SO ₂] ⁺
155/157	[Br-C ₆ H ₄] ⁺
90	[C ₆ H ₄ SO] ⁺
76	[C ₆ H ₄] ⁺

Source: SpectraBase[\[1\]](#)

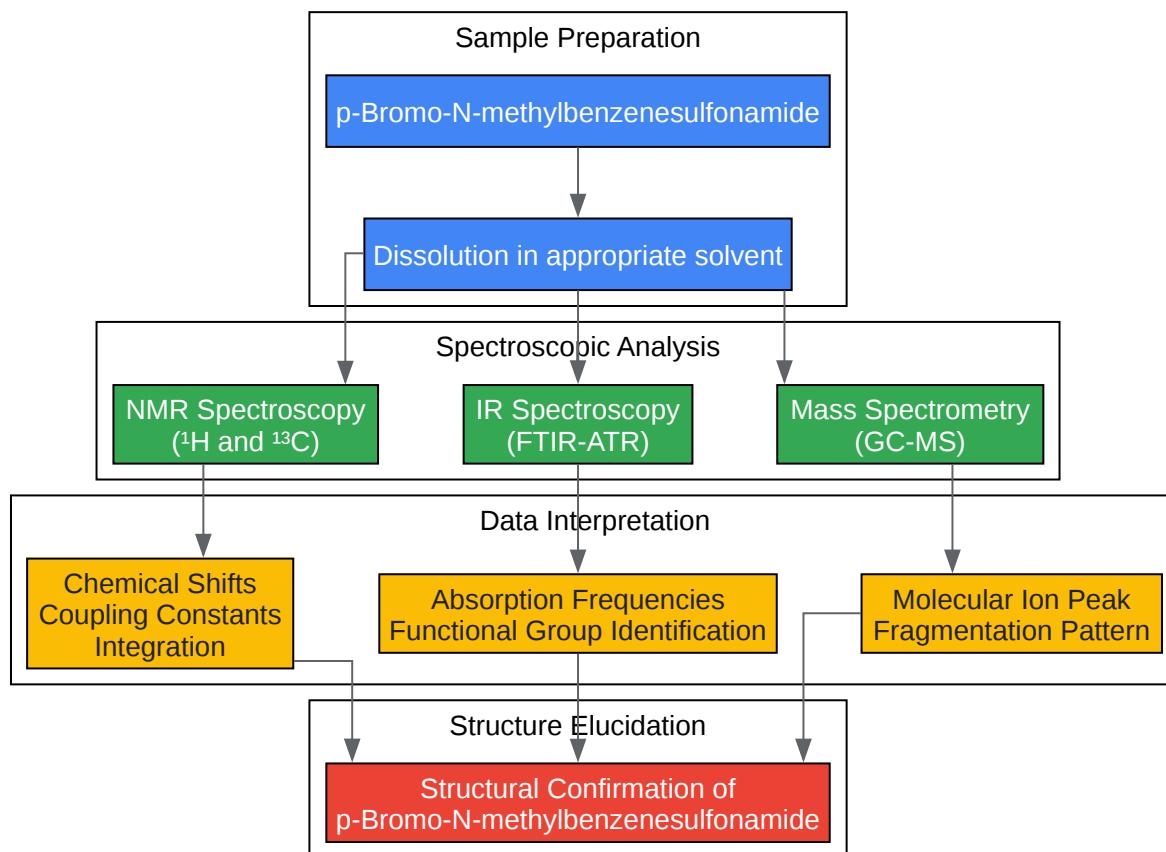
Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of p-bromo-N-methylbenzenesulfonamide (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-bromo-N-methylbenzenesulfonamide.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.uva.nl [pure.uva.nl]
- 2. znaturforsch.com [znaturforsch.com]
- To cite this document: BenchChem. [Spectroscopic Data of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266604#spectroscopic-data-of-p-bromo-n-methylbenzenesulfonamide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com